4-(Azidomethyl)-2-chloro-1-iodobenzene
Overview
Description
Azides are a class of chemical compounds characterized by the presence of an azide functional group (N3). They are used in a variety of chemical reactions, including the Huisgen 1,3-dipolar cycloaddition . The compound “4-(Azidomethyl)-2-chloro-1-iodobenzene” likely contains an azide group attached to a benzene ring, with chlorine and iodine substituents.
Synthesis Analysis
While specific synthesis methods for “4-(Azidomethyl)-2-chloro-1-iodobenzene” were not found, azides are typically synthesized through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of azides is characterized by a linear arrangement of three nitrogen atoms. In the case of “4-(Azidomethyl)-2-chloro-1-iodobenzene”, the azide group is likely attached to a benzene ring .Chemical Reactions Analysis
Azides are known for their reactivity. They can undergo a variety of reactions, including reduction to amines, Staudinger reactions, and Huisgen 1,3-dipolar cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of azides can vary widely depending on the specific compound. They are generally reactive and can be explosive .Scientific Research Applications
Synthesis of New Derivatives
- Synthesis of 1,2,3-Triazole Derivatives : One application involves the synthesis of ten 1,4-disubstituted 1,2,3-triazoles from azidomethylbenzenes, including 1-(azidomethyl)-4-iodobenzene, and dipropargyl uracil or thymine. These compounds were investigated for their potential inhibitory activity against the acidic corrosion of steels, highlighting the versatility of azidomethyl derivatives in creating compounds with potential industrial applications (Negrón-Silva et al., 2013).
Structural Determinants in Halogen Bonding
- Halogen Bonding in 4-Halotriaroylbenzenes : Another study focused on the relative importance of halogen bonding in 4-halotriaroylbenzenes. It was found that C-X...O=C interactions dominate the structures of 4-chloro- and 4-bromotribenzoylbenzene, whereas I...I interactions are significant in the 4-iodo derivative, illustrating the role of halogen bonding as structural determinants in these compounds (Pigge et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(azidomethyl)-2-chloro-1-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c8-6-3-5(4-11-12-10)1-2-7(6)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDTXXJIRZVBPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=[N+]=[N-])Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271347 | |
Record name | Benzene, 4-(azidomethyl)-2-chloro-1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-chloro-1-iodobenzene | |
CAS RN |
1803604-83-2 | |
Record name | Benzene, 4-(azidomethyl)-2-chloro-1-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 4-(azidomethyl)-2-chloro-1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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